- Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiolsChemical Communications (Cambridge, 2012, 48(43), 5367-5369,
Cas no 92-84-2 (Phenothiazine)
Phenothiazine is a versatile organic compound with antiseptic properties, effective against fungal infections and dermatophytes. Its unique chemical structure allows for broad-spectrum antimicrobial activity, making it an ideal ingredient in formulations for treating skin conditions, foot care products, and wound cleaning agents.

Phenothiazine structure
商品名:Phenothiazine
Phenothiazine 化学的及び物理的性質
名前と識別子
-
- 10H-Phenothiazine
- Dibenzo-p-thiazine
- DIBENZOTHIAZINE
- PHENOXUR
- VERMITIN
- 10H-Phenothiazin
- Afi-Tiazin
- Agrazine
- Antiverm
- Biverm
- Contaverm
- Contavern
- Contraverm
- Danikoropa
- Dibenzoparathiazine
- Phenothiazine
- Phenothiazine Solution
- Feeno
- Phenosan
- Phenthiazine
- PTZ
- 2,3:5,6-Dibenzo-1,4-thiazine
- Thiodiphenylamine
- Dibenzo-1,4-thiazine
- Penthazine
- Souframine
- Reconox
- Phenoverm
- Fentiazin
- Phenovis
- Padophene
- Nexarbol
- Nemazine
- Nemazene
- Lethelmin
- Fenoverm
- Phenegic
- Helmetina
- Phenzeen
- Orimon
- Thiodiphenylamin
- Wurm-Thional
- Early bird wormer
- Fenothiazine
- Tiodifenilamina
- Fenotiazina
- Thiodifenylamine
- ENT 38
- Phe
- Phenothiazine (6CI, 7CI, 8CI)
- Antage TDP
- NSC 2037
- TDP-G
- Phenothiazine,98%
- DA-76809
- Phenothiazine (INN)
- PHENOTHIAZINE (USP-RS)
- CS-0008338
- Phenothiazine, >=98%
- Phenothiazine [INN]
- NSC-760392
- SR-01000721844-4
- AC-10429
- NSC2037
- NCGC00091146-01
- NS00002986
- WLN: T C666 BM ISJ
- MLS003166904
- BIDD:GT0831
- Phenothiazine, United States Pharmacopeia (USP) Reference Standard
- Fenotiazina [INN-Spanish]
- Phenthiazinum
- Tiodifenilamina [Italian]
- Phenothiazine, SAJ first grade
- Thiodiphenylamin [German]
- s4251
- Fenotiazina [Italian]
- P0106
- SR-01000721844
- GS9EX7QNU6
- PHENOTHIAZINE [MI]
- NC00365
- Caswell No. 652
- BRD-K59597909-001-19-2
- Phenothiazine, Vetec(TM) reagent grade, 98%
- UNII-GS9EX7QNU6
- D02601
- XL-50
- Oprea1_495637
- AI3-00038
- HMS3372C18
- Nemazine (veterinary)
- Thiodifenylamine [Dutch]
- BP-31210
- PROMETHAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
- SCHEMBL2395921
- HMS3394I13
- HMS3652J21
- HMS3885P13
- CHEBI:37932
- Phenothiazine [INN:NF]
- 4-27-00-01214 (Beilstein Handbook Reference)
- MLS001424182
- PHENOTHIAZINE [GREEN BOOK]
- AKOS000119180
- ENT-38
- CHEBI:38093
- InChI=1/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13
- SY004343
- PHENOTHIAZINE [HSDB]
- Tox21_111090_1
- Tox21_111090
- Nemazine [veterinary] (TN)
- HMS1607G06
- NSC760392
- a phenothiazine
- SW197745-2
- Phenothiazinum (INN-Latin)
- DTXCID301126
- NCGC00091146-03
- BRD-K59597909-001-17-6
- MLS000069413
- NCGC00091146-02
- HMS2230N12
- BBL011728
- BDBM50012855
- AB00572590_12
- NCGC00091146-04
- DTXSID5021126
- MFCD00005015
- NCGC00091146-08
- EPA Pesticide Chemical Code 064501
- EC 202-196-5
- CAS-92-84-2
- Phenothiazine, VETRANAL(TM), analytical standard
- NSC-2037
- DB11447
- Phenothiazinum
- CHEBI:37931
- Fenothiazine [Dutch]
- 92-84-2
- EINECS 202-196-5
- PHENOTHIAZINE [USP-RS]
- HMS3715J12
- 75788-67-9
- phenothiazin
- Phenothiazinum [INN-Latin]
- STK205834
- F0266-2850
- PS-3980
- W-100270
- CCG-101115
- CCRIS 5877
- ALIMEMAZINE HEMITARTRATE IMPURITY C [EP IMPURITY]
- F90393
- Phenothiazine, purum, >=98.0% (GC)
- HMS2052I13
- BRD-K59597909-001-20-0
- Opera_ID_1719
- cid_7108
- EN300-19084
- PHENOTHIAZINE, REFERENCE STANDARD
- SMR000059045
- ALIMEMAZINE HEMITARTRATE IMPURITY C (EP IMPURITY)
- Tox21_400010
- Pharmakon1600-01506171
- PHENOTHIAZINE [WHO-DD]
- Q410846
- NCGC00091146-05
- MLS002152928
- Z104472694
- HSDB 5279
- PROMETHAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- BRN 0143237
- Fenotiazina (INN-Spanish)
- HY-Y0055
- SCHEMBL9114
- SR-01000721844-3
- Phenothiazine,C12H9NS,92-84-2
- CHEMBL828
-
- MDL: MFCD00005015
- インチ: 1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
- InChIKey: WJFKNYWRSNBZNX-UHFFFAOYSA-N
- ほほえんだ: S1C2C(=CC=CC=2)NC2C1=CC=CC=2
- BRN: 143237
計算された属性
- せいみつぶんしりょう: 199.04600
- どういたいしつりょう: 199.04557
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 37.3
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 色と性状: 黄色から緑色の粉末またはフレーク状結晶
- 密度みつど: 1.362
- ゆうかいてん: 182-187 °C (lit.)
- ふってん: 371 °C(lit.)
- フラッシュポイント: 202°C
- 屈折率: 1.6353
- PH値: 6 (10g/l, H2O, 20℃)(aqueous suspension)
- ようかいど: 0.127mg/l
- すいようせい: 2 mg/L (25 ºC)
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids. May discolour upon exposure to light.
- PSA: 37.33000
- LogP: 4.03280
- じょうきあつ: 0.0±0.8 mmHg at 25°C
- マーカー: 7252
- かんど: Light Sensitive
- ようかいせい: エーテル、ベンゼン、酢酸、クロロホルム、石油英国に溶解し、エタノールに微溶解し、水に溶解しない。
Phenothiazine セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H317,H413
- 警告文: P280
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 22-43-48/22-52/53
- セキュリティの説明: S26-S36-S61-S36/37/39-S29
- 福カードFコード:8-23
- RTECS番号:SN5075000
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/38; R43; R51/53
- TSCA:Yes
Phenothiazine 税関データ
- 税関コード:29343090
- 税関データ:
中国税関コード:
2934300000概要:
293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Phenothiazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A224816-1kg |
Phenothiazine |
92-84-2 | 98% | 1kg |
$23.0 | 2023-09-01 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1500510323-500g |
Phenothiazine |
92-84-2 | 97.5% | 500g |
¥ 235.3 | 2024-07-19 | |
Ambeed | A224816-25g |
Phenothiazine |
92-84-2 | 98% | 25g |
$5.0 | 2024-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P94810-500g |
Phenothiazine |
92-84-2 | 500g |
¥156.0 | 2021-09-08 | ||
Life Chemicals | F0266-2850-0.25g |
Phenothiazine |
92-84-2 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Oakwood | 235702-1g |
10H-Phenothiazine |
92-84-2 | 98% | 1g |
$9.00 | 2024-07-19 | |
Oakwood | 235702-100g |
10H-Phenothiazine |
92-84-2 | 98% | 100g |
$36.00 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P94810-100g |
Phenothiazine |
92-84-2 | 100g |
¥56.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 235702-250g |
10H-Phenothiazine |
92-84-2 | 95% | 250g |
¥ 396 | 2022-04-26 | |
abcr | AB119356-5 kg |
Phenothiazine, 98%; . |
92-84-2 | 98% | 5 kg |
€332.00 | 2023-07-20 |
Phenothiazine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 48 h, 120 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
リファレンス
- Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenesSynthetic Communications, 2017, 47(7), 710-715,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Thioacetamide , Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; 20 h, 120 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamideSynlett, 2011, (1), 134-138,
ごうせいかいろ 4
はんのうじょうけん
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ; 25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ; 6 h, 110 °C
1.2 Reagents: Potassium carbonate ; 6 h, 110 °C
リファレンス
- Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-CouplingLetters in Organic Chemistry, 2019, 16(1), 16-24,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Iodine , Sulfur ; 30 min, 180 - 200 °C
リファレンス
- New class of potent antinociceptive and antiplatelet 10H-phenothiazine-1-acylhydrazone derivativesBioorganic & Medicinal Chemistry, 2004, 12(12), 3149-3158,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sulfur , Hydrogen sulfide Catalysts: Iodine ; rt → 180 °C; 30 min, 180 °C
リファレンス
- Method of obtaining phenothiazine, Russian Federation, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: Ethyl acetate ; 2 h, 20 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- One-Pot Tandem Access to Phenothiazine Derivatives from Acetanilide and 2-Bromothiophenol via Rhodium-Catalyzed C-H Thiolation and Copper-Catalyzed C-N AminationJournal of Organic Chemistry, 2021, 86(9), 6622-6632,
ごうせいかいろ 8
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium cyanide Solvents: Acetonitrile ; 30 min, rt
リファレンス
- A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanismChemical Communications (Cambridge, 2015, 51(42), 8809-8812,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
リファレンス
- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazinesBulletin of the Chemical Society of Japan, 1985, 58(1), 165-71,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Sulfur
リファレンス
- Zeolite-catalyzed thionation of diphenyl-type compoundsChinese Chemical Letters, 1997, 8(5), 381-384,
ごうせいかいろ 12
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Iodine , S8
リファレンス
- Microwave-assisted phenothiazine preparation by thionation of diphenylaminesSynthetic Communications, 1998, 28(2), 337-345,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Pinacolborane Catalysts: Triethylborane , Potassium hydroxide Solvents: Tetrahydrofuran ; 24 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 25 °C
リファレンス
- Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of LuminophoresOrganic Letters, 2020, 22(20), 8086-8090,
ごうせいかいろ 15
ごうせいかいろ 16
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Iodine , Sulfur ; 100 °C
リファレンス
- Synthesis and anticonvulsant activity (chemo shock) of phenothiazine amino acid derivativesChemical Science Transactions, 2013, 2(1), 123-128,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: S8 Catalysts: Iodine
リファレンス
- Thiation under microwave irradiation I: synthesis of phenothiazinesSulfur Letters, 1998, 21(5), 191-198,
ごうせいかいろ 19
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Sulfur Catalysts: 12-Tungstophosphoric acid
リファレンス
- Method for producing phenothiazine derivatives by cyclosulfurization of diphenylamine with sulfur, Japan, , ,
ごうせいかいろ 21
Phenothiazine Raw materials
- Benzo[b]cyclohepta[e][1,4]thiazine
- 1,2-Diiodobenzene
- 2-Chloro Phenothiazine
- 10-Acetylphenothiazine
- 2-Bromoiodobenzene
- Ethanethioic acid,S-[2-(acetylamino)phenyl] ester
- 10H-Phenothiazine 5-Oxide
Phenothiazine Preparation Products
Phenothiazine サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:92-84-2)Phenothiazine
注文番号:sfd5223
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Phenothiazine 関連文献
-
In Ho Lee,Jun Yeob Lee RSC Adv. 2015 5 97903
-
Yuan Jay Chang,Po-Ting Chou,Yan-Zuo Lin,Motonori Watanabe,Chih-Jen Yang,Tsung-Mei Chin,Tahsin J. Chow J. Mater. Chem. 2012 22 21704
-
Iani S. Pere?eanu,Thomas J. J. Müller Org. Biomol. Chem. 2013 11 5127
-
Govardhana Babu Bodedla,K. R. Justin Thomas,Sandeep Kumar,Jwo-Huei Jou,Chieh-Ju Li RSC Adv. 2015 5 87416
-
Rajendra Kumar Konidena,K. R. Justin Thomas,Meenu Singh,Jwo-Huei Jou J. Mater. Chem. C 2016 4 4246
-
Faizal Khan,Rajneesh Misra J. Mater. Chem. C 2023 11 2786
-
Zu-Sheng Huang,Herbert Meier,Derong Cao J. Mater. Chem. C 2016 4 2404
-
Yu-Jen Cheng,Siao-Yin Yu,Song-Cheng Lin,Jiann T. Lin,Li-Yin Chen,Dai-Sin Hsiu,Yuh Sheng Wen,Mandy M. Lee,Shih-Sheng Sun J. Mater. Chem. C 2016 4 9499
-
I. H. Filip,E. Gál,I. Lupan,M. Perde-Schrepler,P. L?nnecke,M. Surducan,L. I. G?in?,E. Hey-Hawkins,L. Silaghi-Dumitrescu Dalton Trans. 2015 44 615
-
Audun Formo Buene,David Moe Almenningen J. Mater. Chem. C 2021 9 11974
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推奨される供給者
Amadis Chemical Company Limited
(CAS:92-84-2)Phenothiazine

清らかである:99%
はかる:5kg
価格 ($):189.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-84-2)Phenothiazine

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ